molecular formula C10H14N2O2S B1324275 tert-Butyl (3-mercaptopyridin-4-yl)carbamate CAS No. 365996-04-9

tert-Butyl (3-mercaptopyridin-4-yl)carbamate

Cat. No.: B1324275
CAS No.: 365996-04-9
M. Wt: 226.3 g/mol
InChI Key: MKRKOWOVJQNWSY-UHFFFAOYSA-N
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Description

tert-Butyl (3-mercaptopyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a mercapto group, and a pyridinylcarbamate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-mercaptopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually conducted at room temperature (17-22°C) to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent quality and yield. The compound is typically produced in solid form and stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-mercaptopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-mercaptopyridin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: tert-Butyl (3-mercaptopyridin-4-yl)carbamate is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity compared to its analogs. The mercapto group allows for specific interactions with proteins and enzymes, making it valuable in biochemical and medicinal research .

Properties

IUPAC Name

tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRKOWOVJQNWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629082
Record name tert-Butyl (3-sulfanylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-04-9
Record name tert-Butyl (3-sulfanylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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